molecular formula C19H18N4O2 B2563106 (Z)-N'-(1-(4-aminophenyl)ethylidene)-2-(quinolin-8-yloxy)acetohydrazide CAS No. 325765-49-9

(Z)-N'-(1-(4-aminophenyl)ethylidene)-2-(quinolin-8-yloxy)acetohydrazide

Cat. No.: B2563106
CAS No.: 325765-49-9
M. Wt: 334.379
InChI Key: XXYUGWLEZKSWLS-XKZIYDEJSA-N
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Description

(Z)-N’-(1-(4-aminophenyl)ethylidene)-2-(quinolin-8-yloxy)acetohydrazide is a synthetic organic compound that features a hydrazide functional group, an aminophenyl group, and a quinolinyl group

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-(1-(4-aminophenyl)ethylidene)-2-(quinolin-8-yloxy)acetohydrazide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, (Z)-N’-(1-(4-aminophenyl)ethylidene)-2-(quinolin-8-yloxy)acetohydrazide could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(1-(4-aminophenyl)ethylidene)-2-(quinolin-8-yloxy)acetohydrazide typically involves the condensation of 4-aminobenzaldehyde with 2-(quinolin-8-yloxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(1-(4-aminophenyl)ethylidene)-2-(quinolin-8-yloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazides.

Mechanism of Action

The mechanism of action of (Z)-N’-(1-(4-aminophenyl)ethylidene)-2-(quinolin-8-yloxy)acetohydrazide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    N’-(1-(4-aminophenyl)ethylidene)-2-(quinolin-8-yloxy)acetohydrazide: Lacks the (Z)-configuration.

    N’-(1-(4-aminophenyl)ethylidene)-2-(quinolin-8-yloxy)acetohydrazide derivatives: Various derivatives with different substituents on the quinoline or aminophenyl groups.

Uniqueness

The (Z)-configuration of (Z)-N’-(1-(4-aminophenyl)ethylidene)-2-(quinolin-8-yloxy)acetohydrazide may confer unique properties such as specific binding affinities or reactivity profiles that distinguish it from similar compounds.

Properties

IUPAC Name

N-[(Z)-1-(4-aminophenyl)ethylideneamino]-2-quinolin-8-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-13(14-7-9-16(20)10-8-14)22-23-18(24)12-25-17-6-2-4-15-5-3-11-21-19(15)17/h2-11H,12,20H2,1H3,(H,23,24)/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYUGWLEZKSWLS-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)COC1=CC=CC2=C1N=CC=C2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)COC1=CC=CC2=C1N=CC=C2)/C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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